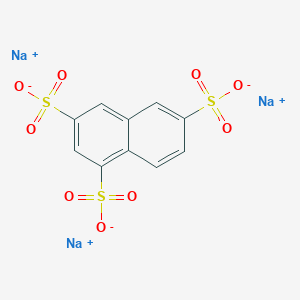

1,3,6-Naphthalenetrisulfonic acid, trisodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPKYOIXTSGVAN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Na3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063730 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-30-9, 19437-42-4 | |

| Record name | Trisodium naphthalene-1,3,6-trisulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM NAPHTHALENE-1,3,6-TRISULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME7UE7J4EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Trisodium 1,3,6-naphthalenetrisulfonate, also known as Trisodium naphthalene-1,3,6-trisulphonate, is primarily used in the formation of supramolecular hydrogels. Its primary targets are the molecules involved in the formation of these hydrogels, such as cationic gemini surfactants.

Mode of Action

The compound interacts with its targets through a process called molecular self-assembly. This involves the spontaneous organization of molecules into a structurally organized arrangement. In the case of Trisodium 1,3,6-naphthalenetrisulfonate, it forms a supramolecular hydrogel with cationic gemini surfactants. The formation of this hydrogel is driven by aromatic π–π stacking and hydrophobic forces.

Biochemical Pathways

The biochemical pathways affected by Trisodium 1,3,6-naphthalenetrisulfonate are those involved in the formation and stabilization of supramolecular hydrogels. These hydrogels can be used as multifunctional drug delivery systems.

Pharmacokinetics

As a component of a supramolecular hydrogel, it is likely to have an impact on the bioavailability of drugs delivered using this system.

Result of Action

The molecular and cellular effects of Trisodium 1,3,6-naphthalenetrisulfonate’s action are primarily seen in its ability to form stable supramolecular hydrogels. These hydrogels can encapsulate drugs and allow for their sustained release.

Action Environment

The action of Trisodium 1,3,6-naphthalenetrisulfonate can be influenced by environmental factors such as temperature. For instance, the formation of the hydrogel occurs below 57 °C. Additionally, the stability and efficacy of the hydrogel, and thus the action of Trisodium 1,3,6-naphthalenetrisulfonate, can be affected by the pH and ionic strength of the surrounding environment.

Biological Activity

1,3,6-Naphthalenetrisulfonic acid, trisodium salt (CAS No. 5182-30-9) is a sulfonated aromatic compound with significant applications in biochemical research and material science. Its unique structure allows it to participate in various biological activities, particularly in the formation and stabilization of supramolecular hydrogels. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H5Na3O9S3

- Molecular Weight : 434.3 g/mol

- Solubility : Highly soluble in water .

This compound acts primarily through molecular self-assembly processes. This mechanism allows it to form stable supramolecular structures that can encapsulate other molecules, including drugs. The compound's sulfonate groups enhance its interaction with various biomolecules and surfaces, making it an effective agent in drug delivery systems .

1. Formation of Supramolecular Hydrogels

The compound is extensively studied for its role in creating supramolecular hydrogels. These hydrogels are characterized by their ability to retain water and encapsulate therapeutic agents, which can improve drug bioavailability.

- Case Study : A study demonstrated that the incorporation of 1,3,6-naphthalenetrisulfonic acid into hydrogel matrices significantly enhanced the release profile of encapsulated drugs compared to conventional delivery systems. This was attributed to its ability to form stable networks that control the diffusion of drugs.

2. Interaction with Biomolecules

The trisodium salt interacts with proteins and nucleic acids, influencing their stability and activity. This property has implications for biochemical assays and therapeutic applications.

- Research Findings : Research has shown that the compound can stabilize protein structures under denaturing conditions, which is crucial for maintaining enzyme activity during biochemical reactions .

Toxicological Profile

While 1,3,6-naphthalenetrisulfonic acid is generally considered safe for laboratory use, it does carry some hazards. It may cause skin irritation and respiratory issues upon exposure. Proper handling protocols should be observed to mitigate these risks .

Applications in Research

1,3,6-Naphthalenetrisulfonic acid is utilized in various fields:

- Drug Delivery Systems : Enhances the solubility and bioavailability of poorly soluble drugs.

- Biochemical Assays : Serves as a stabilizing agent for proteins and enzymes.

- Material Science : Used in the development of functional materials due to its self-assembly properties.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight (g/mol) | Solubility | Primary Use |

|---|---|---|---|

| 1,3,6-Naphthalenetrisulfonic acid (trisodium salt) | 434.3 | Water-soluble | Drug delivery systems |

| Naphthalene-1,3,6-trisulfonic acid (potassium salt) | 455.33 | Water-soluble | Biochemical assays |

| Naphthalene sulfonic acid (sodium salt) | 254.25 | Water-soluble | Industrial applications |

Scientific Research Applications

Analytical Chemistry

- Anionic Chromophore : NTSA is widely used as an anionic chromophore in capillary electrophoresis. This application leverages its ability to enhance the detection of analytes by providing a stable and detectable signal during electrophoretic separation processes .

Polymer Chemistry

- Dopant in Conductive Polymers : NTSA serves as an anionic dopant for the polymerization of pyrrole, which is crucial in developing conductive polymers. This application is significant for creating materials used in electronic devices and sensors .

Metal Finishing

- Metal Treatment Agent : The compound is utilized in metal finishing processes due to its ability to improve surface properties and enhance the adhesion of coatings. NTSA plays a role in the preparation of surfaces for painting or electroplating by promoting uniformity and reducing defects .

Organic Synthesis

- Intermediate in Chemical Reactions : NTSA is employed as an intermediate in various organic synthesis reactions. Its sulfonic acid groups can participate in electrophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

Case Study 1: Capillary Electrophoresis

In a study focusing on capillary electrophoresis, NTSA was utilized to separate and analyze various organic compounds effectively. The results demonstrated that the incorporation of NTSA improved the resolution and sensitivity of the method, allowing for the detection of lower concentrations of analytes compared to traditional methods .

Case Study 2: Conductive Polymers

Research into conductive polymers highlighted the role of NTSA as a dopant for pyrrole polymerization. The resulting polymer exhibited enhanced electrical conductivity and stability, making it suitable for applications in flexible electronics and energy storage devices .

Q & A

Basic Question: What are the primary methods for purifying 1,3,6-naphthalenetrisulfonic acid trisodium salt from complex mixtures?

Methodological Answer:

Purification often employs pH-zone-refining counter-current chromatography (CCC) with affinity ligands like dodecylamine. This technique exploits pH-dependent partitioning between organic and aqueous phases. For example, sulfuric acid is used as a retainer acid in the stationary phase (1-butanol/water), while sodium hydroxide serves as the mobile phase to elute impurities. This method achieves >99% purity for sulfonated aromatic compounds like 1,3,6-pyrenetrisulfonic acid, a structurally analogous compound . For naphthalene derivatives, adjustments in ligand concentration and pH gradients may optimize separation efficiency.

Advanced Question: How can researchers mitigate interference from structurally similar sulfonated compounds during HPLC analysis?

Methodological Answer:

- Derivative spectrophotometry or high-resolution mass spectrometry (HRMS) can distinguish between sulfonated isomers. For instance, 1,3,6-naphthalenetrisulfonic acid derivatives exhibit distinct UV-Vis absorption maxima (e.g., 254–280 nm) and fragmentation patterns compared to pyrene-based analogs .

- Ion-pair chromatography with tetrabutylammonium salts enhances retention time separation by interacting with sulfonate groups .

Basic Question: What experimental parameters influence the stability of 1,3,6-naphthalenetrisulfonic acid trisodium salt in aqueous solutions?

Methodological Answer:

- pH Control: The compound is stable in neutral to slightly alkaline conditions (pH 6–8). Acidic environments (pH < 4) may protonate sulfonate groups, reducing solubility .

- Temperature: Store solutions at 4°C to prevent thermal degradation. Freeze-thaw cycles should be avoided due to potential aggregation .

- Light Exposure: Shield from UV light to prevent photodegradation, as observed in fluorescent analogs like HPTS .

Advanced Question: How can 1,3,6-naphthalenetrisulfonic acid derivatives be functionalized for use as fluorescent probes in biological systems?

Methodological Answer:

- Amino-functionalization: Introduce amino groups (e.g., 8-amino-1,3,6-naphthalenetrisulfonic acid) via nitration and reduction. This enables conjugation with biomolecules (e.g., antibodies) for targeted imaging .

- Ratiometric pH Sensing: Modify with hydroxyl groups (e.g., 8-hydroxy derivatives) to create pH-sensitive fluorophores. Dual-excitation (e.g., 405/450 nm) or dual-emission (e.g., 510/620 nm) protocols minimize background noise in cellular studies .

Basic Question: What role does 1,3,6-naphthalenetrisulfonic acid trisodium salt play in protein crystallization?

Methodological Answer:

The compound acts as a crystallization additive by stabilizing protein conformations via sulfonate-protein interactions. For example:

- In Leishmania mexicana pyruvate kinase crystallization, it reduces electrostatic repulsion between protein surfaces, promoting lattice formation .

- Use at 0.25% w/v in HEPES buffer (pH 6.8) optimizes crystal growth without denaturing proteins .

Advanced Question: How do researchers resolve contradictory data in quantifying sulfonated impurities using 1,3,6-naphthalenetrisulfonic acid-based assays?

Methodological Answer:

- Cross-validation with NMR : Discrepancies between HPLC and spectrophotometric results (e.g., due to co-eluting contaminants) are resolved by verifying purity via <sup>1</sup>H NMR peak integration .

- Standard addition method : Spiking samples with known concentrations of the target compound identifies matrix effects or signal suppression .

Basic Question: What synthetic routes are reported for 1,3,6-naphthalenetrisulfonic acid trisodium salt?

Methodological Answer:

- Direct sulfonation : Naphthalene is sulfonated with fuming sulfuric acid at 150–200°C. The trisulfonated product is isolated via sodium salt precipitation .

- Hydrolysis of tetrasulfonated precursors : For example, 1,3,6,8-naphthalenetetrasulfonic acid is hydrolyzed under controlled alkaline conditions to yield the trisulfonated derivative .

Advanced Question: What strategies optimize the use of 1,3,6-naphthalenetrisulfonic acid as a ligand in metal-complexation studies?

Methodological Answer:

- pH-dependent complexation : The compound forms stable complexes with Zr<sup>4+</sup> or Th<sup>4+</sup> at pH 2–3, which dissociate in the presence of competing anions (e.g., F<sup>-</sup>). Monitor absorbance shifts (e.g., 580 → 520 nm for Zr complexes) to quantify metal ions .

- Competitive ligand titration : Use EDTA to chelate interfering ions (e.g., Ca<sup>2+</sup>) before introducing the target metal .

Basic Question: How is 1,3,6-naphthalenetrisulfonic acid trisodium salt characterized spectroscopically?

Methodological Answer:

- UV-Vis spectroscopy : Aqueous solutions show λmax at 254–280 nm, with molar absorptivity ~10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup> .

- <sup>1</sup>H NMR : Aromatic protons resonate at δ 7.8–8.5 ppm (D2O, 400 MHz), while sulfonate groups cause deshielding .

Advanced Question: How can computational modeling predict the reactivity of 1,3,6-naphthalenetrisulfonic acid in supramolecular assemblies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.